Cas no 42753-55-9 (6-Methyl Sulfasalazine)

6-Methyl Sulfasalazine is a chemically modified derivative of sulfasalazine, designed to enhance pharmacological properties while retaining anti-inflammatory and immunomodulatory effects. This compound features a methyl group at the 6-position, which may improve metabolic stability and bioavailability compared to the parent molecule. It is primarily investigated for its potential in treating inflammatory bowel disease (IBD) and rheumatoid arthritis, leveraging its ability to modulate immune responses and inhibit pro-inflammatory pathways. The structural modification aims to reduce side effects, such as gastrointestinal irritation, while maintaining therapeutic efficacy. Research suggests it may offer a favorable pharmacokinetic profile, making it a candidate for further clinical development.
6-Methyl Sulfasalazine structure
6-Methyl Sulfasalazine structure
Product Name:6-Methyl Sulfasalazine
CAS No:42753-55-9
MF:C19H16N4O5S
MW:412.419142723084
CID:1063580
PubChem ID:136234040
Update Time:2025-10-29

6-Methyl Sulfasalazine Chemical and Physical Properties

Names and Identifiers

    • 6-Methyl Sulfasalazine
    • 2-Hydroxy-5-[[4-[[(6-Methyl-2-pyridinyl)aMino]sulfonyl]phenyl]azo]benzoic Acid
    • 6-Methyl Sulfasalazi
    • (3E)-3-[[4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid
    • 2-Hydroxy-5-[[4-[[(6-methylpyridin-2-yl)amino]sulfonyl]phenyl]azo]benzoic acid
    • Sulfasalazine derivative
    • DTXSID70858090
    • Sulfasalazine derivative for resolution
    • 2-hydroxy-5-[[4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl]diazenyl]benzoic acid
    • 2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid
    • 42753-55-9
    • (3E)-3-(2-{4-[(6-Methylpyridin-2-yl)sulfamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid
    • Inchi: 1S/C19H16N4O5S/c1-12-3-2-4-18(20-12)23-29(27,28)15-8-5-13(6-9-15)21-22-14-7-10-17(24)16(11-14)19(25)26/h2-11,24H,1H3,(H,20,23)(H,25,26)/b22-21+
    • InChI Key: BOUXQAITXDAJSF-QURGRASLSA-N
    • SMILES: S(C1C=CC(=CC=1)/N=N/C1=CC=C(C(C(=O)O)=C1)O)(NC1C=CC=C(C)N=1)(=O)=O

Computed Properties

  • Exact Mass: 412.08400
  • Monoisotopic Mass: 412.08414080g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 687
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 150Ų

Experimental Properties

  • PSA: 146.20000
  • LogP: 3.33540

6-Methyl Sulfasalazine Security Information

  • Hazardous Material transportation number:NONH for all modes of transport

6-Methyl Sulfasalazine Pricemore >>

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Biosynth
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6-Methyl Sulfasalazine Suppliers

Amadis Chemical Company Limited
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(CAS:42753-55-9)6-Methyl Sulfasalazine
Order Number:A1242850
Stock Status:in Stock
Quantity:25mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:23
Price ($):304
Email:sales@amadischem.com

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Amadis Chemical Company Limited
(CAS:42753-55-9)6-Methyl Sulfasalazine
A1242850
Purity:99%
Quantity:25mg
Price ($):304
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